molecular formula C10H20O B13180560 1-Ethyl-3,3-dimethylcyclohexan-1-ol

1-Ethyl-3,3-dimethylcyclohexan-1-ol

Cat. No.: B13180560
M. Wt: 156.26 g/mol
InChI Key: BZUIKGZFZCLTRN-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexanol derivative characterized by the presence of an ethyl group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1-Ethyl-3,3-dimethylcyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of the compound can yield the corresponding cyclohexane derivative, 1-Ethyl-3,3-dimethylcyclohexane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 1-Ethyl-3,3-dimethylcyclohexanone.

    Reduction: 1-Ethyl-3,3-dimethylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

1-Ethyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving the modification of biological molecules or as a model compound in biochemical research.

    Industry: Utilized in the production of specialty chemicals and as a solvent or additive in various industrial processes.

Mechanism of Action

The mechanism by which 1-Ethyl-3,3-dimethylcyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in substitution or elimination reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their activity or stability.

Comparison with Similar Compounds

1-Ethyl-3,3-dimethylcyclohexan-1-ol can be compared to other cyclohexanol derivatives such as:

    3,3-Dimethylcyclohexanol: Lacks the ethyl group, resulting in different chemical and physical properties.

    1-Ethylcyclohexanol: Lacks the additional methyl groups, leading to variations in reactivity and stability.

    1-Methyl-3,3-dimethylcyclohexanol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-ethyl-3,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-4-10(11)7-5-6-9(2,3)8-10/h11H,4-8H2,1-3H3

InChI Key

BZUIKGZFZCLTRN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC(C1)(C)C)O

Origin of Product

United States

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